molecular formula C23H15NO5 B435975 4-BENZOYLPHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE

4-BENZOYLPHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE

Cat. No.: B435975
M. Wt: 385.4g/mol
InChI Key: KWNZIXVVFDMMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZOYLPHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

The synthesis of 4-BENZOYLPHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions to form phthalimide glycine methyl ester . This intermediate can then be further reacted with benzoyl chloride to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-BENZOYLPHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-BENZOYLPHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BENZOYLPHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound’s phthalimide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis or cell proliferation, which is of particular interest in cancer research .

Comparison with Similar Compounds

Similar compounds to 4-BENZOYLPHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C23H15NO5

Molecular Weight

385.4g/mol

IUPAC Name

(4-benzoylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C23H15NO5/c25-20(14-24-22(27)18-8-4-5-9-19(18)23(24)28)29-17-12-10-16(11-13-17)21(26)15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

KWNZIXVVFDMMEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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